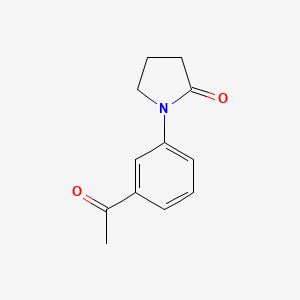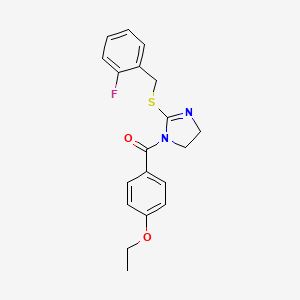
N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a chemical derivative that belongs to a class of organic compounds known for their potential biological activities. The structure of this compound suggests that it is a hybrid molecule combining a naphthalene moiety with a thiophene and a morpholine ring through an acetamide linker.
Synthesis Analysis
The synthesis of related N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives has been reported using a one-pot three-component synthesis method . This method involves the reaction of 2-naphthol with aldehydes and amides in the presence of DBU as a catalyst in ethanol under reflux conditions. Although the specific synthesis of this compound is not detailed, it is likely that a similar synthetic approach could be employed, substituting the appropriate morpholino-containing aldehyde and amide precursors.
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound has been studied. For instance, the crystal structure of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide shows that the naphthalene ring system is planar, and the side chain adopts a conformation that allows the amide and aromatic groups to be approximately parallel . This information suggests that the naphthalene moiety in our compound of interest would also likely exhibit a planar conformation, which could influence its chemical reactivity and interaction with biological targets.
Chemical Reactions Analysis
While specific chemical reactions of this compound are not provided, the presence of functional groups such as the acetamide and aromatic rings suggests that it could undergo reactions typical of these groups. For example, the acetamide group could be involved in hydrolysis or nucleophilic substitution reactions, while the aromatic rings might participate in electrophilic substitution reactions.
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Broad-Spectrum Antifungal Agents
Research into 2-oxo-morpholin-3-yl-acetamide derivatives, closely related to the compound of interest, revealed their effectiveness as fungicidal agents against Candida and Aspergillus species. These findings underscore the potential of such compounds for developing new antifungal therapies, highlighting the importance of structural optimization for enhancing plasmatic stability and in vivo efficacy (Bardiot et al., 2015).
Antiproliferative Activities Against Cancer Cell Lines
A study on certain acetamide derivatives, including N-(naphthalen-2-yl)acetamide and its variations, demonstrated their antiproliferative activities against a panel of human cancer cell lines. Notably, one derivative showed potent activity against nasopharyngeal carcinoma cells, indicating the potential therapeutic applications of these compounds in cancer treatment (I‐Li Chen et al., 2013).
Antimicrobial and Antioxidant Properties
Another study explored the antimicrobial activity of a single crystal containing a morpholin-4-yl phenyl moiety, which shares structural similarities with the compound of interest. This research not only demonstrated the compound's antimicrobial potential but also supported the importance of molecular docking studies in identifying promising antimicrobial agents (Ranjith et al., 2014).
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c25-22(15-18-7-3-6-17-5-1-2-8-19(17)18)23-16-20(21-9-4-14-27-21)24-10-12-26-13-11-24/h1-9,14,20H,10-13,15-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADADMIWEPSNETR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)CC2=CC=CC3=CC=CC=C32)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine](/img/structure/B2548776.png)


![2-[N-(Methoxymethyl)methanesulfonamido]pyrimidine-5-boronic acid](/img/structure/B2548780.png)


![Ethyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2548783.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2548788.png)


![2-{1-[(1H-pyrrol-1-yl)methyl]cyclohexyl}acetic acid](/img/structure/B2548792.png)

